molecular formula C11H17N3O4 B2722890 (3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1421498-54-5

(3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2722890
CAS No.: 1421498-54-5
M. Wt: 255.274
InChI Key: SYYHVXOQYCJEEP-UHFFFAOYSA-N
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Description

(3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.274. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Potential in Parkinson's Disease

The compound, specifically related to HG-10-102-01, has been synthesized for potential imaging of the LRRK2 enzyme in Parkinson's disease. The synthesis involves multiple steps, leading to a high radiochemical yield and purity, suggesting its application in positron emission tomography (PET) imaging for neurodegenerative diseases (Wang et al., 2017).

Reaction Pathways with Cyclic Secondary Amines

The reaction of 3-formylchromone with cyclic secondary amines, including morpholino groups, in alcoholic media showcases divergent pathways leading to different chroman-4-one derivatives. This reaction's solubility-dependent pathway determination highlights the morpholino group's role in synthetic organic chemistry (Korzhenko et al., 2019).

Synthesis of Morpholino-substituted Compounds

Research on the synthesis of morpholino-substituted phenylmethanones, such as thiophene analogues of analgesic compounds, demonstrates the utility of morpholino groups in creating potentially bioactive molecules. This synthesis approach, starting from acetylprotected thienylhydrazine, showcases the morpholino group's versatility in medicinal chemistry (Binder et al., 1991).

Inverse Agonist at the Human Cannabinoid CB1 Receptor

A study on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4- benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and its action as an inverse agonist at the human cannabinoid CB1 receptor further indicates the impact of morpholino derivatives in pharmacology and receptor studies (Landsman et al., 1997).

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-13-5-9(10(12-13)17-2)11(16)14-3-4-18-7-8(14)6-15/h5,8,15H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHVXOQYCJEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCOCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.